Benzo[d]thiazole-7-carboxylic acid
Overview
Description
Benzo[d]thiazole-7-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a carboxylic acid group at the 7th position. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Benzo[d]thiazole-7-carboxylic acid is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities . The primary targets of benzothiazole derivatives are often associated with antimicrobial, antifungal, and antitumor activities . .
Mode of Action
The mode of action of benzothiazole derivatives often involves interactions with cellular targets leading to inhibition of essential biological processes . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and survival . .
Result of Action
The result of the action of benzothiazole derivatives can vary depending on their specific targets and modes of action . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]thiazole-7-carboxylic acid typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. One common method includes the use of methanesulfonic acid and silica gel as a medium for the condensation reaction . Another approach involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 2 and 6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzo[d]thiazole-7-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzothiazole: A parent compound with a similar structure but without the carboxylic acid group.
2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
Thiazole Derivatives: Compounds with a thiazole ring but different substituents, showing diverse pharmacological properties.
Uniqueness: Benzo[d]thiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-benzothiazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSZGLLQNYSMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663229 | |
Record name | 1,3-Benzothiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677304-83-5 | |
Record name | 7-Benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677304-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzothiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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